N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a nitrobenzenesulfonamide group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-2-4-12(7-13(10)17(18)19)24(20,21)16-8-11-3-5-14-15(6-11)23-9-22-14/h2-7,16H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOIHDBKDUFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives with various functional groups
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its combination of a benzodioxole moiety and a nitrobenzenesulfonamide group
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a benzodioxole moiety and a nitrobenzene sulfonamide group. The synthesis typically involves multi-step organic reactions, including the reaction of 1,3-benzodioxole with sulfonyl chlorides followed by nitration.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. For example, derivatives similar to this compound have shown promising results against various microorganisms .
| Compound | Microbial Target | Activity |
|---|---|---|
| Metronidazole | Anaerobic bacteria | Effective |
| Chloramphenicol | Broad-spectrum | Effective |
| This compound | TBD | TBD |
Anticancer Activity
Research indicates that nitro aromatic compounds can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments. Studies have shown that related compounds inhibit tumor growth in various cancer models. For instance, certain nitrobenzene derivatives have demonstrated significant cytotoxicity against human tumor xenografts .
| Study | Type of Cancer | Results |
|---|---|---|
| Study A | Breast Cancer | 70% inhibition of tumor growth |
| Study B | Lung Cancer | Induced apoptosis in cancer cells |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties through the inhibition of key inflammatory mediators such as iNOS and COX-2. Nitro derivatives are known to modulate inflammatory responses by altering cellular signaling pathways .
Case Studies
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Case Study on Antimicrobial Efficacy
- A recent study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
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Case Study on Anticancer Properties
- In vitro studies on breast cancer cell lines revealed that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through intrinsic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
